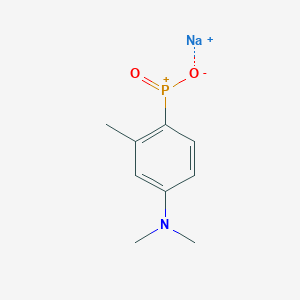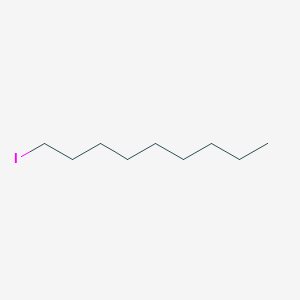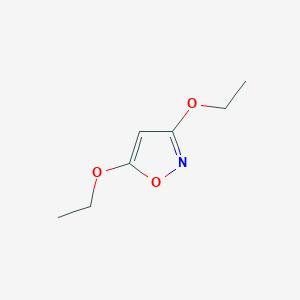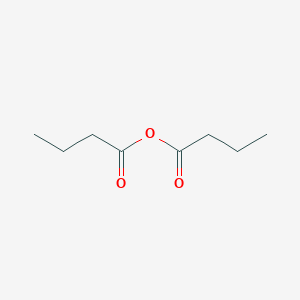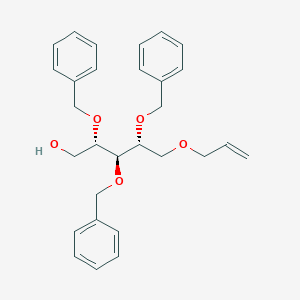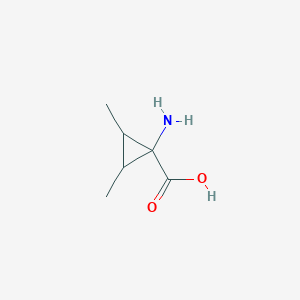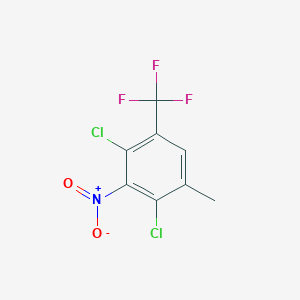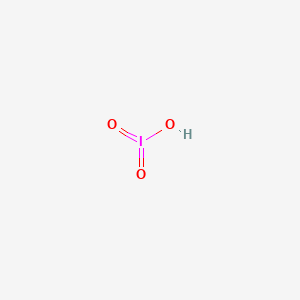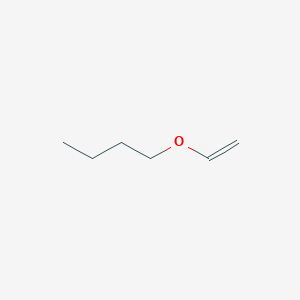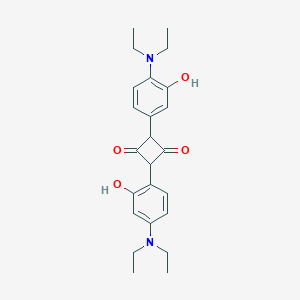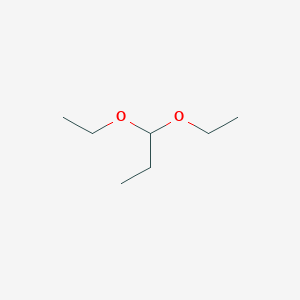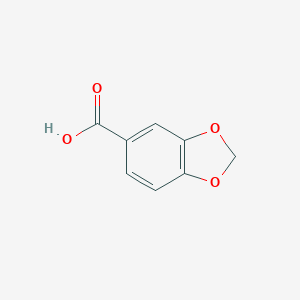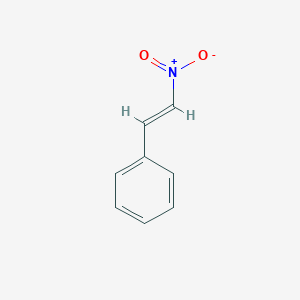![molecular formula C9H12O4 B046517 Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate CAS No. 347378-67-0](/img/structure/B46517.png)
Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate, also known as ethyl squarate, is a chemical compound with a bicyclic structure. It has been used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate squarate is not fully understood. However, it is believed to react with nucleophiles such as amines and thiols, leading to the formation of stable adducts. It can also undergo oxidation reactions to form a variety of products.
Efectos Bioquímicos Y Fisiológicos
Ethyl squarate has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, to induce apoptosis in cancer cells, and to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate squarate in lab experiments is its unique structure, which allows it to react with a variety of nucleophiles. However, it also has some limitations, such as its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the use of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate squarate in scientific research. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, its use as a catalyst in organic synthesis reactions is an area of ongoing research.
Métodos De Síntesis
The synthesis of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate squarate can be achieved through several methods. One of the most common methods is the reaction of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate acetoacetate with squaric acid in the presence of a catalyst. Another method involves the reaction of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate 3-oxobutanoate with glyoxal in the presence of a base.
Aplicaciones Científicas De Investigación
Ethyl squarate has been extensively used in scientific research due to its unique properties. It has been used as a cross-linking agent in the synthesis of polymers, as a fluorescent probe for the detection of metal ions, and as a catalyst in various chemical reactions.
Propiedades
Número CAS |
347378-67-0 |
|---|---|
Nombre del producto |
Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate |
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-2-12-9(11)5-3-6(10)8-7(4-5)13-8/h4,6-8,10H,2-3H2,1H3/t6-,7-,8+/m0/s1 |
Clave InChI |
LYOJCNWCUOSHLX-BIIVOSGPSA-N |
SMILES isomérico |
CCOC(=O)C1=C[C@H]2[C@H](O2)[C@H](C1)O |
SMILES |
CCOC(=O)C1=CC2C(O2)C(C1)O |
SMILES canónico |
CCOC(=O)C1=CC2C(O2)C(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)
